2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide
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Overview
Description
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide is a chemical compound with the molecular formula C13H13ClN4O3S and a molecular weight of 340.79 g/mol . This compound is known for its potential biological activity and is primarily used in research settings.
Preparation Methods
The synthesis of 2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide typically involves organic synthesis reactions. One common method includes the reaction of 2-chloropropanamide with 4-[(pyrimidin-2-ylamino)sulfonyl]phenylamine under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide can be compared with other similar compounds, such as:
2-Chloro-N-phenylacetamide: Similar in structure but lacks the sulfonyl and pyrimidinyl groups.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains similar functional groups but differs in the substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9(14)12(19)17-10-3-5-11(6-4-10)22(20,21)18-13-15-7-2-8-16-13/h2-9H,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXINQLIXXVNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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